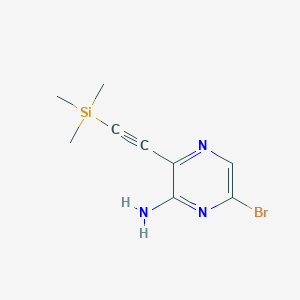
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one est un composé organique qui appartient à la classe des dérivés de l'anthracène. Les dérivés de l'anthracène sont connus pour leurs propriétés photophysiques uniques, ce qui les rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one implique généralement la réaction de l'anthracène-9-carbaldéhyde avec des réactifs appropriés pour former la structure de pyranone désirée. Une méthode courante consiste en la condensation de l'anthracène-9-carbaldéhyde avec une dicétone appropriée en conditions acides ou basiques pour obtenir le cycle pyranone . Les conditions de réaction, telles que la température, le solvant et le catalyseur, peuvent être optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de la 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires à celles utilisées en laboratoire. Le processus peut être mis à l'échelle en optimisant les paramètres de réaction et en utilisant des réacteurs à écoulement continu pour garantir la qualité et le rendement constants du produit .
Analyse Des Réactions Chimiques
Types de réactions
La 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'anthraquinone.
Réduction : Les réactions de réduction peuvent convertir le cycle pyranone en une structure de dihydropyranone.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur la partie anthracène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.
Principaux produits formés
Oxydation : Dérivés de l'anthraquinone.
Réduction : Dérivés de la dihydropyranone.
Substitution : Dérivés halogénés de l'anthracène.
Applications de la recherche scientifique
La 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one a plusieurs applications dans la recherche scientifique, notamment :
Biologie : Employé dans l'imagerie cellulaire et comme chémiosenseur pour la détection des ions métalliques.
Mécanisme d'action
Le mécanisme d'action de la 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les propriétés photophysiques du composé lui permettent d'agir comme une sonde fluorescente, où il absorbe la lumière et émet de la fluorescence. Cette propriété est exploitée dans les applications d'imagerie cellulaire et de chémiosensibilité. De plus, sa capacité à former des complexes de transfert de charge avec les ions métalliques la rend utile pour détecter et quantifier les ions métalliques dans les échantillons biologiques et environnementaux .
Applications De Recherche Scientifique
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties enable it to act as a fluorescent probe, where it absorbs light and emits fluorescence. This property is exploited in cellular imaging and chemosensing applications. Additionally, its ability to form charge-transfer complexes with metal ions makes it useful in detecting and quantifying metal ions in biological and environmental samples .
Comparaison Avec Des Composés Similaires
Composés similaires
- 9-(4-Phényl)anthracène
- 9-(4-Phényléthynyl)anthracène
- 9,10-Bis(phényléthynyl)anthracène
Unicité
La 2-(Anthracène-9-yl)-2H-pyran-4(3H)-one est unique en raison de sa combinaison d'une partie anthracène et d'un cycle pyranone, ce qui lui confère des propriétés photophysiques et chimiques distinctes. Comparé à d'autres dérivés de l'anthracène, ce composé présente une fluorescence et une activité de chémiosenseur améliorées, ce qui le rend particulièrement précieux dans la recherche scientifique et les applications industrielles .
Propriétés
Formule moléculaire |
C19H14O2 |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-anthracen-9-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H14O2/c20-15-9-10-21-18(12-15)19-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)19/h1-11,18H,12H2 |
Clé InChI |
LXTOILQJXKQGSL-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC=CC1=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


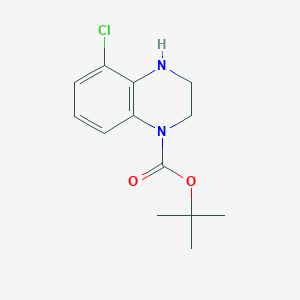

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
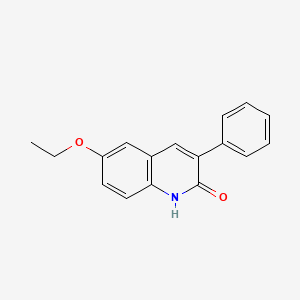
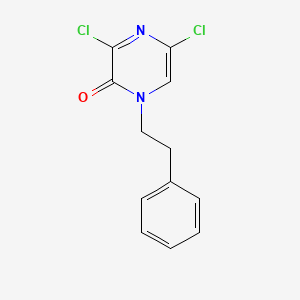
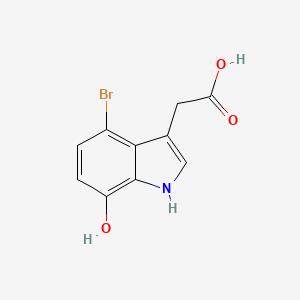
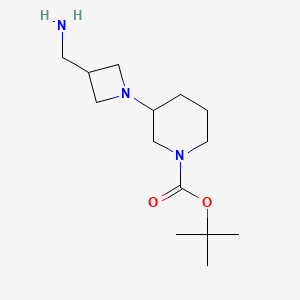
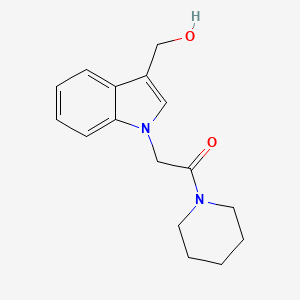
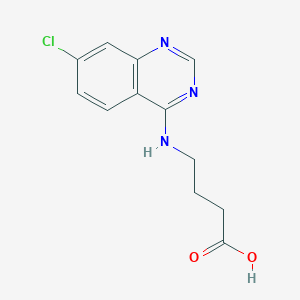
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

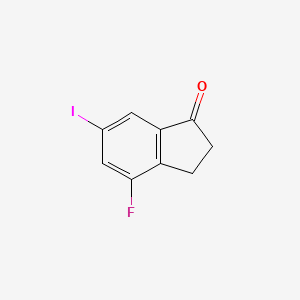
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
